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Introduction

Primary astrocyte cultures are an essential in vitro tool for studying the complex roles of these
glial cells in central nervous system (CNS) physiology and pathology. Astrocytes are involved in
a multitude of functions, including maintaining the blood-brain barrier, providing nutritional
support to neurons, regulating synapse formation and function, and responding to injury and
disease.[1] This document provides a detailed protocol for the isolation and culture of primary
astrocytes from rodent cerebral cortices, a method adapted from the foundational work of
McCarthy and de Vellis (1980).[2] The protocol is designed for researchers, scientists, and drug
development professionals to achieve high-purity astrocyte cultures for subsequent
experimentation.

While a specific protocol designated "UNC9995" was not identified in publicly available
literature, the following represents a robust and widely utilized methodology for establishing
primary astrocyte cultures.

Experimental Protocols

I. Materials and Reagents
e Animals: Postnatal day 1-4 (P1-P4) mouse or rat pups.[2]

o Reagents for Dissection:
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o 70% Ethanol

o Hanks' Balanced Salt Solution (HBSS), cold, sterile.[2][3]

o Dissecting dishes (3.5 cm diameter) on ice.[2]

* Reagents for Dissociation:
o 0.25% Trypsin-EDTA.[3]
o DNase | (10 mg/ml stock).[4]

o Astrocyte Culture Medium: DMEM with high glucose, supplemented with 10% heat-
inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

o Reagents for Plating and Culture:
o Poly-D-lysine (PDL) or Poly-L-lysine (PLL) for coating culture flasks.[2][3]
o T75 culture flasks.[2][3][5]
e Equipment:
o Stereomicroscope
o Standard cell culture incubator (37°C, 5% CO2, 95% humidity)
o Centrifuge
o Water bath (37°C)
o Orbital shaker
o Hemocytometer or automated cell counter
II. Protocol for Primary Astrocyte Isolation and Culture

This protocol is optimized for the isolation of astrocytes from the cerebral cortices of 4 mouse
pups, yielding sufficient cells for one T75 flask.[2]
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A. Preparation (Day 0)

e Coat T75 culture flasks with Poly-D-lysine (50 pug/ml in sterile water) or Poly-L-lysine and
incubate for at least 1 hour at 37°C.[2][3] Aspirate the coating solution and allow the flasks to
dry completely in a sterile hood.[5]

e Pre-warm the Astrocyte Culture Medium to 37°C.[2]

» Prepare sterile dissection tools, including scissors and fine forceps.[3]
B. Dissection and Dissociation (Day 0)

o Euthanize P1-P4 pups in accordance with institutional guidelines.

o Dissect the cerebral cortices under a stereomicroscope in a sterile environment. Remove the
meninges to prevent fibroblast contamination.[2]

o Transfer the isolated cortices to a 50 ml conical tube containing cold HBSS.[6]
¢ Mince the tissue into small pieces.

o Digest the tissue with 2.5 ml of 2.5% trypsin in 22.5 ml of HBSS for 30 minutes at 37°C with
occasional shaking.[2]

« |nactivate the trypsin by adding an equal volume of Astrocyte Culture Medium (containing
FBS).

o Mechanically dissociate the tissue by gently triturating with a 10 ml serological pipette until a
single-cell suspension is achieved.[2][6]

C. Plating and Initial Culture (Day 0-7)

« Filter the cell suspension through a 70 um cell strainer into a new 50 ml tube to remove any
remaining tissue clumps.[3]

o Centrifuge the cell suspension at 180 x g for 5 minutes.[2]

e Resuspend the cell pellet in pre-warmed Astrocyte Culture Medium.
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e Perform a cell count. A typical yield from 4 mouse pups is 10-15 x 1076 cells.[2]
e Seed the cells into the coated T75 flask at a density of approximately 50,000 cells/cm?2.[4][6]
e Incubate the flask at 37°C in a 5% CO2 incubator.[3]

o Change the medium the day after plating to remove debris, and then every 2-3 days
thereafter.[2] A confluent layer of astrocytes will form at the bottom of the flask in 5-7 days.[4]

[6]

D. Purification of Astrocyte Culture (Day 7-10) After 7-10 days, the mixed glial culture will be
confluent, with a layer of astrocytes at the bottom and microglia and oligodendrocyte precursor
cells (OPCs) on top.

To remove microglia, seal the flask cap tightly and place it on an orbital shaker at 200 rpm for
1.5-2 hours at 37°C.[3]

Aspirate the medium containing the detached microglia and replace it with fresh, pre-warmed
Astrocyte Culture Medium.

To remove OPCs, shake the flask again for an additional 18 hours at a higher speed (e.g.,
350 rpm).[5]

After purification, the remaining adherent cells are primarily astrocytes.

E. Subculturing and Maintenance

When the astrocyte monolayer reaches 80-100% confluency, they can be subcultured.[7][8]
e Wash the cells with HBSS and detach them using Trypsin-EDTA.[7]

» Neutralize the trypsin with culture medium, centrifuge the cells, and resuspend them in fresh
medium.

o Plate the cells at a seeding density of 3,000-6,000 cells/cm? for regular subculturing or 2 x
1074 cells/cm? for experiments.[7][8]

[1l. Quality Control
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The purity of the astrocyte culture should be assessed to ensure the reliability of experimental

results.

» Morphology: Astrocytes in culture exhibit a characteristic flat, polygonal, or star-shaped

morphology.

» Immunocytochemistry: Staining for the astrocyte-specific marker Glial Fibrillary Acidic Protein

(GFAP) is the most common method for assessing purity.[9] A purity of >95% GFAP-positive

cells is considered a high-quality culture.[2][10] Other markers such as S100B and

Aquaporin-4 can also be used.[2][9]

Data Presentation

The following table summarizes key quantitative parameters for a typical primary astrocyte

culture protocol.

Parameter Typical Value/Range Reference
Starting Material P1-P4 Mouse or Rat Pups [2]
Coating Agent Concentration 50 pg/ml Poly-D-Lysine [2]
o ) 0.25% Trypsin-EDTA for 15-30
Enzymatic Digestion ) [2][3]
min
Initial Seeding Density 5 x 1074 cells/cmz [41[6]
Time to Confluency 5-10 days [3][6]
Shaking Speed (Microglia
~200 rpm for 1.5-2 hours [3]
Removal)
Expected Cell Yield (per T75 1.5-2 x 1076 cells after second 2]
flask) split
Achievable Purity (GFAP+) >95% [2][10]

Visualization of Workflow and Signaling

Experimental Workflow Diagram
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The following diagram illustrates the major steps in the primary astrocyte culture protocol.
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Primary Astrocyte Culture Workflow
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MAPK/ERK Signaling in Astrocytes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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